Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine
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Overview
Description
Preparation Methods
The synthesis of Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine typically involves the reaction of appropriate benzodiazole derivatives with methylating agents. One common synthetic route involves the use of N-methylation of benzodiazole derivatives under controlled conditions . Industrial production methods may involve the use of catalytic processes to enhance yield and purity, often employing high-pressure reactors and specialized catalysts to facilitate the reaction .
Chemical Reactions Analysis
Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine can be compared with other similar compounds such as:
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride: This compound shares a similar benzodiazole core but differs in its substitution pattern, leading to different chemical and biological properties.
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide: Another related compound with a benzimidazole core, used in different therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-methyl-1-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h6-7,10H,2-5H2,1H3,(H,11,12) |
InChI Key |
ONUVDRFKHUJEJH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC2=C(C1)NC=N2 |
Origin of Product |
United States |
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